molecular formula C7H5ClF3NS B6230194 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline CAS No. 1154963-13-9

5-chloro-2-[(trifluoromethyl)sulfanyl]aniline

Cat. No.: B6230194
CAS No.: 1154963-13-9
M. Wt: 227.64 g/mol
InChI Key: NRZOGZFOEGLGDC-UHFFFAOYSA-N
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Description

5-chloro-2-[(trifluoromethyl)sulfanyl]aniline is an aromatic amine compound characterized by the presence of a chlorine atom at the 5-position and a trifluoromethylsulfanyl group at the 2-position on the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline typically involves the introduction of the trifluoromethylsulfanyl group onto a chlorinated aniline precursor. One common method is the nucleophilic aromatic substitution reaction, where a suitable trifluoromethylsulfanyl reagent reacts with 5-chloro-2-nitroaniline, followed by reduction of the nitro group to an amine.

  • Nucleophilic Aromatic Substitution

      Starting Material: 5-chloro-2-nitroaniline

      Reagent: Trifluoromethylsulfanyl reagent (e.g., trifluoromethylthiolate)

      Conditions: Typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

      :

      Reaction: 5-chloro-2-nitroaniline+trifluoromethylthiolate5-chloro-2-[(trifluoromethyl)sulfanyl]nitrobenzene\text{5-chloro-2-nitroaniline} + \text{trifluoromethylthiolate} \rightarrow \text{5-chloro-2-[(trifluoromethyl)sulfanyl]nitrobenzene} 5-chloro-2-nitroaniline+trifluoromethylthiolate→5-chloro-2-[(trifluoromethyl)sulfanyl]nitrobenzene

  • Reduction

      Reagent: Reducing agent (e.g., iron powder, hydrochloric acid)

      Conditions: Conducted under acidic conditions.

      :

      Reaction: 5-chloro-2-[(trifluoromethyl)sulfanyl]nitrobenzeneThis compound\text{5-chloro-2-[(trifluoromethyl)sulfanyl]nitrobenzene} \rightarrow \text{this compound} 5-chloro-2-[(trifluoromethyl)sulfanyl]nitrobenzene→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

      Conditions: Typically carried out in aqueous or organic solvents.

      Products: Oxidized derivatives, potentially forming sulfoxides or sulfones.

  • Reduction

      Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.

      Conditions: Conducted in inert atmospheres to prevent oxidation.

      Products: Reduced derivatives, potentially forming amines or thiols.

  • Substitution

      Reagents: Halogenating agents, alkylating agents.

      Conditions: Varies depending on the reagent used.

      Products: Substituted aniline derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethylformamide, ethanol, water.

Major Products

    Sulfoxides: Formed from oxidation reactions.

    Amines: Formed from reduction reactions.

    Substituted Anilines: Formed from substitution reactions.

Scientific Research Applications

5-chloro-2-[(trifluoromethyl)sulfanyl]aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-(trifluoromethyl)aniline: Similar structure but lacks the sulfanyl group.

    5-chloro-2-(methylthio)aniline: Similar structure but with a methylthio group instead of trifluoromethylsulfanyl.

    5-chloro-2-(trifluoromethyl)aniline: Similar structure but with a trifluoromethyl group instead of trifluoromethylsulfanyl.

Uniqueness

5-chloro-2-[(trifluoromethyl)sulfanyl]aniline is unique due to the presence of both chlorine and trifluoromethylsulfanyl groups, which can impart distinct chemical and biological properties. The trifluoromethylsulfanyl group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic and industrial applications.

Properties

CAS No.

1154963-13-9

Molecular Formula

C7H5ClF3NS

Molecular Weight

227.64 g/mol

IUPAC Name

5-chloro-2-(trifluoromethylsulfanyl)aniline

InChI

InChI=1S/C7H5ClF3NS/c8-4-1-2-6(5(12)3-4)13-7(9,10)11/h1-3H,12H2

InChI Key

NRZOGZFOEGLGDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)N)SC(F)(F)F

Purity

95

Origin of Product

United States

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